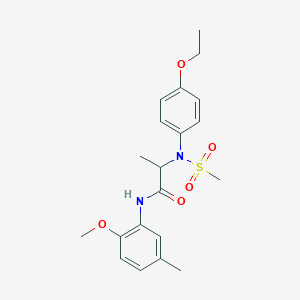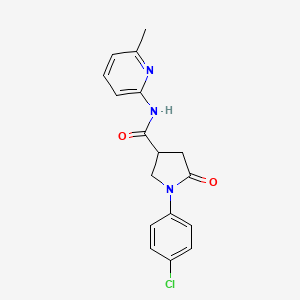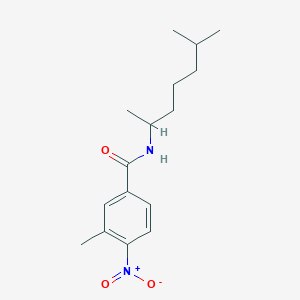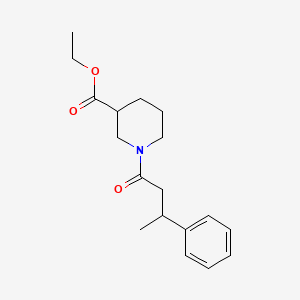![molecular formula C17H16ClN3O6S B3975986 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide
説明
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide (known as CHIR-99021) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research, cancer therapy, and regenerative medicine.
作用機序
CHIR-99021 acts as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by CHIR-99021 leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in the regulation of stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on stem cell self-renewal and differentiation, CHIR-99021 has been shown to have anti-tumor effects in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of CHIR-99021 is its selectivity for GSK-3β, which reduces the risk of off-target effects. Additionally, CHIR-99021 has a long half-life and can be used at low concentrations, which reduces the risk of toxicity. However, CHIR-99021 is relatively expensive and may not be suitable for large-scale experiments.
将来の方向性
There are several future directions for research on CHIR-99021. One area of interest is the development of more efficient and cost-effective synthesis methods for CHIR-99021. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-tumor effects of CHIR-99021 and its potential applications in cancer therapy. Finally, there is a need for more studies on the long-term effects of CHIR-99021 on stem cell differentiation and function.
Conclusion:
In conclusion, CHIR-99021 is a small molecule inhibitor with significant potential for applications in stem cell research, cancer therapy, and regenerative medicine. Its selectivity for GSK-3β and low toxicity make it an attractive candidate for use in lab experiments. However, further research is needed to fully understand its mechanisms of action and potential applications.
科学的研究の応用
CHIR-99021 has been extensively studied for its potential applications in stem cell research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. Additionally, CHIR-99021 has been used to induce the differentiation of stem cells into specific cell types such as neurons, cardiomyocytes, and hepatocytes.
特性
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-16-11-13(21(23)24)3-6-15(16)17(22)19-12-1-4-14(5-2-12)28(25,26)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDJUEYPQIVCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)





![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)


![N-[2-(4-fluorophenyl)ethyl]-3-phenylbutanamide](/img/structure/B3975987.png)
![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide](/img/structure/B3975990.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3975995.png)